2-methyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
Properties
IUPAC Name |
4-methyl-11-(2-phenylethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c1-12-19-17-18-11-14-15(22(17)20-12)8-10-21(16(14)23)9-7-13-5-3-2-4-6-13/h2-6,8,10-11H,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJLJYSMBZVQQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyridine derivatives with triazole intermediates under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
2-methyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-methyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-methyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular pathways and biological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are crucial for understanding its therapeutic potential .
Comparison with Similar Compounds
This section compares the target compound with structurally related triazolopyrimidinone derivatives, focusing on substituent variations, molecular properties, and functional insights.
Structural and Substituent Variations
Key structural analogs and their substituents are summarized in Table 1.
Table 1: Structural Comparison of Triazolopyrimidinone Derivatives
*Estimated based on molecular formula (C19H19N5O).
Key Observations:
- D718-1005 () shares the 2-methyl group but replaces phenylethyl with a 4-isopropylphenyl group, balancing hydrophobicity and steric effects .
- ZINC13124456 () lacks the pyrido ring, resulting in a simpler scaffold with lower molecular weight (242.3 vs. ~337.37), which may affect binding specificity .
Pharmacological and Electrochemical Properties
Pharmacological Insights:
- The target compound’s extended aromatic system may improve binding in hydrophobic enzyme pockets.
- S1-TP, S2-TP, and S3-TP () exhibited distinct electrochemical behaviors due to substituent electronic effects. For example, the chloromethyl group in S1-TP increased redox activity, whereas morpholinomethyl in S3-TP enhanced solubility . The target compound’s phenylethyl group may reduce electrochemical reactivity compared to electron-withdrawing substituents.
Physicochemical Properties:
- Lipophilicity : The phenylethyl group likely elevates the logP value compared to analogs with polar groups (e.g., pyridinyl in Y020-4861) .
- Solubility: Bulky aromatic substituents may reduce aqueous solubility, necessitating formulation strategies like nanoparticle encapsulation (as seen in for a related compound) .
Biological Activity
2-Methyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound that integrates structural elements from both pyrimidine and triazole families. This compound has garnered attention due to its potential pharmacological properties, including antiviral, anticancer, and anti-inflammatory activities. The unique structural features of this compound may influence its biological interactions and mechanisms of action.
Chemical Structure and Properties
The molecular formula of 2-methyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is with a molecular weight of approximately 367.4 g/mol. The presence of a phenylethyl group at the 7-position and a methyl group at the 2-position enhances its chemical reactivity and biological activity .
Antiviral Activity
Research has indicated that similar triazole-fused compounds exhibit antiviral properties. For instance, compounds containing the triazole scaffold have been investigated for their effectiveness against various viral infections . The specific biological activity of 2-methyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one against viral targets remains to be fully elucidated but is anticipated based on structural analogs.
Anticancer Activity
Studies on related pyrimidine derivatives have shown significant anticancer effects. For example, compounds similar to 2-methyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one have demonstrated cytotoxic activity against various human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Activity
Compounds in the pyrimidine family are also recognized for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . The specific anti-inflammatory effects of 2-methyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one need further investigation but are likely based on its structural characteristics.
Structure-Activity Relationship (SAR)
The biological activities of heterocyclic compounds like 2-methyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one are often influenced by their structural features. Key factors include:
- Substituents : The nature and position of substituents (e.g., methyl and phenylethyl groups) can significantly affect binding affinity and biological activity.
- Ring Fusion : The fused triazole-pyrimidine structure may enhance interaction with biological targets such as enzymes or receptors.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Anticancer Studies : A series of pyrimidine derivatives were tested against MCF-7 cells; some exhibited IC50 values in the low micromolar range .
- Antiviral Research : Investigations into triazole-containing compounds revealed promising antiviral activity against HIV and other viruses .
- Anti-inflammatory Effects : Compounds with similar scaffolds have been shown to reduce inflammation in animal models of arthritis .
Q & A
Q. Advanced
- DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* level) to identify dominant tautomers .
- Molecular Dynamics Simulations : Predict solubility and conformational stability in solvents like DMSO .
- X-ray Crystallography : Resolve absolute stereochemistry when crystallizable derivatives are synthesized .
What biological targets or assay systems are commonly used to evaluate the pharmacological activity of similar triazolopyrimidines?
Q. Basic
- Enzyme Assays : Inhibition studies against kinases (e.g., EGFR) or phosphodiesterases via fluorescence-based assays .
- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., adenosine A receptors) .
- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HepG2) to assess antiproliferative activity .
How can structure-activity relationship (SAR) studies address contradictions in reported bioactivity data for this compound?
Q. Advanced
- Analog Synthesis : Introduce substituents (e.g., halogens, methoxy groups) to probe electronic effects on target binding .
- Assay Standardization : Compare IC values under consistent conditions (pH, temperature) to resolve variability .
- Molecular Docking : Map interactions (e.g., hydrogen bonds with catalytic lysine residues) to explain potency differences .
What experimental methods are used to determine key physicochemical properties like solubility and logP?
Q. Basic
- Solubility Testing : Shake-flask method in buffers (pH 1.2–7.4) and organic solvents (e.g., DMSO) .
- logP Measurement : HPLC retention time correlation or octanol-water partitioning .
- Thermal Analysis : DSC for melting point determination (e.g., 205–207°C for analogs) .
Can computational tools predict the environmental fate or biodegradability of this compound?
Q. Advanced
- QSAR Models : Predict bioaccumulation (BCF) or toxicity (LC) using EPI Suite or TEST software .
- Metabolic Pathways : Simulate microbial degradation via UM-BBD or Meteor Nexus to identify persistent metabolites .
How can researchers validate analytical methods for quantifying this compound in complex biological matrices?
Q. Advanced
- LC-MS/MS Validation : Assess linearity (R > 0.99), LOD/LOQ (e.g., 0.1 ng/mL), and matrix effects in plasma .
- Stability Testing : Evaluate freeze-thaw cycles and long-term storage (-80°C) to ensure integrity .
What strategies mitigate discrepancies in bioactivity data arising from assay variability or impurity interference?
Q. Advanced
- Orthogonal Assays : Confirm hits using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
- Impurity Profiling : LC-HRMS to identify and quantify side products (> 0.1% threshold) .
How can environmental impact assessments guide the safe handling of this compound in laboratory settings?
Q. Advanced
- Ecotoxicology Screening : Daphnia magna acute toxicity tests (48-h EC) .
- Waste Management : Neutralization protocols for acidic/byproduct streams .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
